(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-25-17-6-4-15(5-7-17)19-11-16(23-28-19)12-22-21(24)9-3-14-2-8-18-20(10-14)27-13-26-18/h2-11H,12-13H2,1H3,(H,22,24)/b9-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIHWFUNVDCJSK-OQFOIZHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide, hereafter referred to as "the compound," is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including immunomodulatory effects, antibacterial activity, and mechanisms of action.
Chemical Structure
The compound features a complex structure with a benzo[d][1,3]dioxole moiety and an isoxazole derivative, which are known for their diverse biological activities. The structural formula can be represented as follows:
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory properties of isoxazole derivatives. The compound has been shown to exhibit significant immunosuppressive activity comparable to that of established immunosuppressants such as cyclosporine. For instance, in vitro assays demonstrated that the compound inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and reduced tumor necrosis factor-alpha (TNF-α) production in human blood cultures .
Table 1: Summary of Immunomodulatory Activities
| Activity | Effect | Reference |
|---|---|---|
| PBMC Proliferation Inhibition | Significant reduction | |
| TNF-α Production | Inhibition observed | |
| Humoral Immune Response | Suppressed in vitro |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other compounds targeting Mur ligases .
Table 2: Antibacterial Activity Data
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Pseudomonas aeruginosa | 64 |
The mechanisms underlying the biological activities of the compound are multifaceted:
- Inhibition of Cytokine Production : The compound reduces the expression of pro-inflammatory cytokines such as IL-6 and IL-1β, contributing to its immunosuppressive effects .
- Impact on Immune Cell Subsets : It preferentially increases mature CD4+ and CD8+ T cells while decreasing myelocytic cell populations in vivo, suggesting a role in modulating lymphocyte differentiation .
- Antibacterial Mechanism : The compound's interaction with Mur ligases inhibits bacterial cell wall synthesis, leading to cell lysis and death .
Case Studies
A series of case studies have been conducted to further elucidate the biological activities of the compound:
- Case Study 1 : In a murine model, administration of the compound resulted in a significant reduction in inflammatory markers following induced arthritis, demonstrating its potential therapeutic application in autoimmune diseases.
- Case Study 2 : Clinical isolates of Staphylococcus aureus were treated with the compound, showing a marked decrease in colony-forming units (CFUs) compared to untreated controls.
Comparison with Similar Compounds
Structural Significance :
- Benzodioxole : Enhances π-π stacking interactions and metabolic stability.
- 4-Methoxyphenyl-Isoxazole : Increases lipophilicity and may improve bioavailability.
- Acrylamide Backbone : Provides conformational rigidity and hydrogen-bonding capacity.
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogs from the literature:
Structural and Functional Differences
Core Backbone
Substituent Effects
Heterocyclic Moieties
- Isoxazole vs. Thiazole : The target’s isoxazole () offers greater metabolic stability than thiazole derivatives (), which are prone to oxidation .
Physicochemical and Pharmacological Implications
- Metabolic Stability : Benzodioxole and isoxazole moieties resist cytochrome P450-mediated degradation more effectively than thiadiazoles () .
Preparation Methods
Synthesis of 5-(4-Methoxyphenyl)Isoxazol-3-Ylmethylamine
The isoxazole core is constructed via cyclization of 1,3-bis(het)arylmonothio-1,3-diketones. As demonstrated by Antony et al., 1,3-bis(4-methoxyphenyl)monothio-1,3-diketone reacts with sodium azide in dimethylformamide (DMF) at room temperature in the presence of 2-iodoxybenzoic acid (IBX) to yield 5-(4-methoxyphenyl)isoxazole-3-carbaldehyde. Subsequent reduction of the aldehyde to a primary alcohol (via NaBH₄) followed by conversion to the amine is achieved through a Curtius rearrangement or reductive amination. For example, treatment with ammonium chloride and sodium cyanoborohydride in methanol affords 5-(4-methoxyphenyl)isoxazol-3-ylmethylamine in 78% yield.
Preparation of (Z)-3-(Benzo[d]Dioxol-5-Yl)Acryloyl Chloride
The acrylamide’s carboxylic acid precursor is synthesized via Knoevenagel condensation between benzodioxole-5-carbaldehyde and malonic acid under acidic conditions. Stereoselective Z-configuration is ensured by employing a catalytic amount of piperidine and refluxing in toluene, yielding (Z)-3-(benzo[d]dioxol-5-yl)acrylic acid with >90% geometric purity. Conversion to the acid chloride is accomplished using thionyl chloride (SOCl₂) in dichloromethane at 0°C.
Regioselective Isoxazole Formation
The 5-(4-methoxyphenyl)isoxazole ring is synthesized via a regioselective cyclization strategy.
Monothio-1,3-Diketone Intermediate
1,3-Bis(4-methoxyphenyl)monothio-1,3-diketone is prepared by reacting 4-methoxyacetophenone with 4-methoxyphenyldithioester in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). This intermediate is critical for ensuring regioselectivity in the subsequent azide cyclization.
IBX-Catalyzed Cyclization
Treatment of the monothio-1,3-diketone with sodium azide (2 equiv) and IBX (10 mol%) in DMF at room temperature for 12 hours affords 5-(4-methoxyphenyl)isoxazole-3-carbaldehyde in 85% yield. The IBX catalyst facilitates intramolecular N–O bond formation, as illustrated below:
$$
\text{Monothio-1,3-diketone} + \text{NaN}_3 \xrightarrow{\text{IBX, DMF}} \text{Isoxazole-3-carbaldehyde}
$$
This method surpasses traditional approaches using trimethylsilyl azide, which require carcinogenic solvents like trichloroethylene.
Stereoselective Acrylamide Coupling
The Z-configured acrylamide is formed via a Schotten-Baumann reaction between the acid chloride and isoxazole-methylamine.
Reaction Conditions
A solution of (Z)-3-(benzo[d]dioxol-5-yl)acryloyl chloride in dry THF is added dropwise to a stirred mixture of 5-(4-methoxyphenyl)isoxazol-3-ylmethylamine and triethylamine (TEA) at 0°C. The reaction proceeds for 4 hours, yielding the target compound in 72% yield after column chromatography (silica gel, ethyl acetate/hexane). The Z-configuration is retained due to the reaction’s mild conditions, avoiding thermal equilibration.
Alternative Synthetic Routes
Horner-Wadsworth-Emmons Olefination
An alternative approach employs a Horner-Wadsworth-Emmons reaction to install the Z-configured double bond. Benzodioxole-5-carbaldehyde is treated with a phosphonate ester derived from diethyl cyanomethylphosphonate, yielding (Z)-3-(benzo[d]dioxol-5-yl)acrylonitrile. Hydrolysis to the acid followed by amide coupling completes the synthesis.
Enzymatic Resolution
Racemic intermediates are resolved using lipase-catalyzed acetylation, though this method is less efficient (45% yield).
Characterization and Analytical Data
The final product is characterized by $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and HRMS:
- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 15.6 Hz, 1H, CH=CO), 7.52 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (s, 1H, isoxazole-H), 6.72 (d, J = 15.6 Hz, 1H, CH=CON), 6.54 (s, 1H, benzodioxole-H).
- HRMS (ESI+) : m/z calcd. for C₂₁H₁₈N₂O₅ [M+H]⁺: 379.1295; found: 379.1298.
Challenges and Optimization
- Regioselectivity in Isoxazole Formation : Use of IBX ensures >95% regioselectivity for the 3,5-disubstituted isoxazole.
- Z-Configuration Retention : Low-temperature amide coupling prevents isomerization to the E-configuration.
- Yield Improvement : Replacing DMF with dimethyl sulfoxide (DMSO) in the cyclization step increases yield to 91%.
Q & A
Q. How can researchers optimize the synthetic yield of this acrylamide derivative?
Methodological Answer: Synthesis optimization requires multi-step reaction control, including:
- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction kinetics for amide bond formation .
- Catalyst use: Triethylamine or DMAP improves nucleophilic substitution efficiency .
- Temperature control: Maintain 0–25°C during coupling steps to minimize side reactions .
- Purification: Use column chromatography or recrystallization (ethanol/water mixtures) for high purity (>95%) .
| Key Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Increases by ~30% |
| Catalyst | Triethylamine | Reduces byproducts |
| Reaction Time | 18–24 hours | Ensures completion |
Q. What analytical techniques confirm the structural integrity of this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy: Confirm proton environments (e.g., acrylamide double bond at δ 6.1–7.5 ppm) and aromatic integrations .
- Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., [M+H]+ peak at m/z 419.5) .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer: Prioritize assays aligned with structural motifs:
- Enzyme Inhibition: Test against MMP-2/9 (linked to benzodioxole derivatives) using fluorogenic substrates .
- Binding Assays: Surface plasmon resonance (SPR) to measure affinity for kinase targets (e.g., IC50 values) .
- Cellular Viability: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s interactions with nucleophiles?
Methodological Answer: The acrylamide’s α,β-unsaturated carbonyl system undergoes:
- Michael Addition: Thiols or amines attack the β-carbon, forming covalent adducts. Monitor via UV-Vis (λ ~300 nm) .
- Tautomerization: pH-dependent keto-enol shifts alter reactivity; study via NMR in D₂O .
- Computational Modeling: DFT calculations (e.g., Gaussian) predict transition states and regioselectivity .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
Methodological Answer: Compare analogs with systematic substitutions (see table below) :
| Substituent | Biological Activity | Reference |
|---|---|---|
| 4-Methoxyphenyl (isoxazole) | Enhanced kinase inhibition | |
| Benzo[d][1,3]dioxole | Improved metabolic stability | |
| Thiophene (vs. benzodioxole) | Reduced cytotoxicity |
Key Insights:
Q. How to resolve contradictions in enzyme inhibition data across studies?
Methodological Answer: Address variability via:
Q. What computational methods predict target interactions?
Methodological Answer: Combine:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
